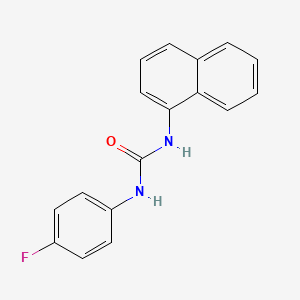![molecular formula C16H17NO3 B3829485 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione
説明
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione, also known as DAPC, is a chemical compound with potential applications in various fields of scientific research. DAPC is a derivative of cyclohexane-1,3-dione and has a molecular weight of 297.37 g/mol.
作用機序
The mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species (ROS). 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2 (COX-2). Additionally, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is also stable under a wide range of conditions and has a long shelf life. However, there are some limitations to the use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in some applications. Additionally, the mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione. Further research is needed to elucidate the mechanism of action of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its role in cellular signaling pathways and gene expression. Additionally, the potential use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer should be further explored. The development of new synthetic methods for 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its derivatives could also lead to the discovery of new compounds with improved properties. Finally, the use of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione and its derivatives in the treatment of various diseases and in the development of new therapeutic agents.
科学的研究の応用
2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has potential applications in various fields of scientific research. It has been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. 2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been investigated for its role in the regulation of cellular signaling pathways and gene expression.
特性
IUPAC Name |
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)16-14(19)9-10-15(16)20/h3-8,16H,9-10H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGAMLTMOCPRB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



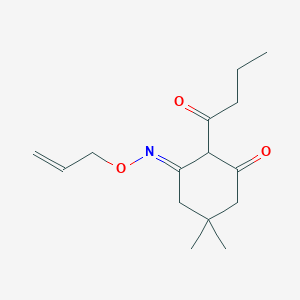
![2-[N-(allyloxy)butanimidoyl]-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B3829411.png)

![methyl 3-acetyl-6-[2-(ethylthio)propyl]-2,4-dioxocyclohexanecarboxylate](/img/structure/B3829425.png)
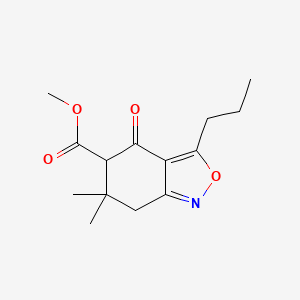
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)
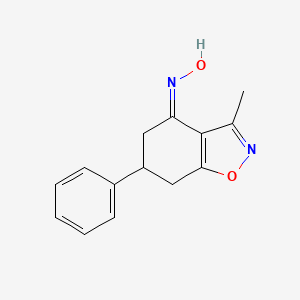
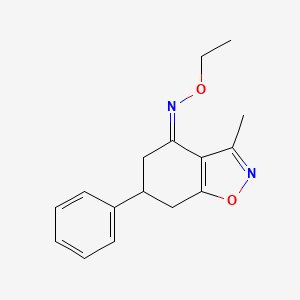
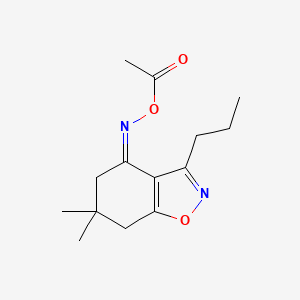
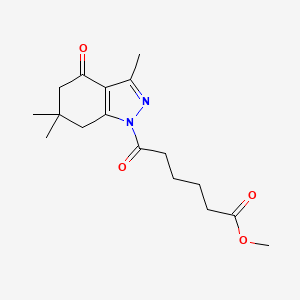
![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
